3-amino-1H-pyrazol-5(4H)-one
Overview
Description
Triptohypol C is a pentacyclic triterpenoid with the molecular formula C₂₉H₄₀O₄. It was originally isolated from the root bark of the plant Tripterygium regelii . This compound has garnered significant attention due to its potential therapeutic properties, particularly its anti-inflammatory and apoptosis-inducing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triptohypol C involves multiple steps, starting from simpler triterpenoid precursors. The key steps include cyclization, hydroxylation, and carboxylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods: Industrial production of Triptohypol C typically involves extraction from the root bark of Tripterygium regelii, followed by purification processes such as chromatography. Advances in biotechnological methods, including plant cell culture techniques, are also being explored to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Triptohypol C undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Triptohypol C, each with distinct biological activities .
Scientific Research Applications
Triptohypol C has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its role in modulating cellular processes such as apoptosis and inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and other conditions.
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceuticals
Mechanism of Action
Triptohypol C exerts its effects primarily through interactions with specific molecular targets:
Nur77 (NR4A1): Promotes interactions with TRAF2 and p62/SQSTM1, leading to inhibition of inflammatory responses.
Apoptosis Induction: Induces programmed cell death in various cell types, contributing to its potential anti-cancer properties.
Comparison with Similar Compounds
Triptohypol A: Another triterpenoid isolated from Tripterygium species with similar anti-inflammatory properties.
Wilforol C: A triterpenoid with comparable structural features and biological activities.
Uniqueness: Triptohypol C is unique due to its specific hydroxylation pattern and its potent interaction with the Nur77 receptor, which distinguishes it from other triterpenoids in terms of its anti-inflammatory and apoptosis-inducing capabilities .
Properties
IUPAC Name |
3-amino-1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H2,(H2,4,5)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELIBMUMKLRTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973899 | |
Record name | 5-Imino-4,5-dihydro-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6126-22-3, 5833-31-8 | |
Record name | 5-Amino-2,4-dihydro-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6126-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2,4-dihydro-3H-pyrazol-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006126223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6126-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6126-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6126-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Imino-4,5-dihydro-1H-pyrazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2,4-dihydro-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Amino-2,4-dihydro-3H-pyrazol-3-one (also known as 3-amino-1H-pyrazol-5(4H)-one) a compound of interest in medicinal chemistry?
A1: 5-Amino-2,4-dihydro-3H-pyrazol-3-one derivatives have garnered significant attention in medicinal chemistry due to their presence in various established drugs. [, ] These derivatives serve as crucial building blocks for developing novel pharmaceuticals exhibiting diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. [, ] Their versatility as synthetic intermediates for drug discovery stems from their simple preparation methods and the recent advancements in synthetic medicinal chemistry. []
Q2: What are some of the key reactions that 5-Amino-2,4-dihydro-3H-pyrazol-3-one derivatives can undergo?
A2: Research highlights the reactivity of 5-Amino-2,4-dihydro-3H-pyrazol-3-one in various synthetic applications. For instance, it serves as a key starting material in the synthesis of pyrano[2,3-c]pyrazoles. This one-pot, multicomponent reaction involves reacting 5-Amino-2,4-dihydro-3H-pyrazol-3-one with aromatic aldehydes and malononitrile in the presence of a basic catalyst. [] This method is particularly advantageous due to its high yields, short reaction times, simple work-up procedures, and the ability to purify products without resorting to chromatography. []
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